ABI-274 - 1253697-93-6

ABI-274

Catalog Number: EVT-258079
CAS Number: 1253697-93-6
Molecular Formula: C20H20N2O4
Molecular Weight: 352.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ABI-274 is a novel, small molecule inhibitor of tubulin polymerization that binds to the colchicine-binding site of tubulin. [, , , ] It belongs to the 2-aryl-4-benzoyl-imidazole (ABI) family of compounds, which were developed as part of an effort to identify orally bioavailable antitubulin agents with improved pharmacokinetic properties compared to earlier compounds like SMART-H (4-(3, 4, 5-trimethoxybenzoyl)-2-phenyl-thiazole). [, ] ABI-274 has shown promising anticancer activity in preclinical studies against various cancer cell lines, including melanoma, breast cancer, and others. [, , , ]

Synthesis Analysis

Although the specific synthesis of ABI-274 is not explicitly detailed in the provided papers, they suggest that it was synthesized through structural modification of an earlier lead compound, SMART-H. [, ] This modification involved replacing the thiazole ring in SMART-H with an imidazole ring and introducing a p-tolyl group at the 2-position of the imidazole. [, ] Further details about the specific synthetic steps, reagents, and conditions employed would require consulting additional literature.

Molecular Structure Analysis

ABI-274's molecular structure consists of a central imidazole ring connected to two aromatic rings: a 3,4,5-trimethoxyphenyl ring via a carbonyl linker and a p-tolyl ring at the 2-position of the imidazole. [] The crystal structure of ABI-274 complexed with tubulin has been solved, confirming its direct binding to the colchicine site. []

Mechanism of Action

ABI-274 exerts its anticancer effects by binding to the colchicine-binding site of tubulin, a protein crucial for microtubule formation. [, , , ] This binding inhibits tubulin polymerization, thereby disrupting microtubule dynamics. [, , , ] Microtubules play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, ABI-274 effectively inhibits cancer cell proliferation and induces apoptosis. [, , , ]

Applications
  • Anticancer agent: ABI-274 has demonstrated potent anticancer activity against various cancer cell lines, including melanoma, breast cancer, and others, highlighting its potential as a chemotherapeutic agent. [, , , ] It inhibits the proliferation of cancer cells, induces apoptosis, and suppresses tumor growth in vivo. [, , , ]

  • Overcoming drug resistance: ABI-274 has shown promise in overcoming acquired resistance to other anticancer drugs, particularly in melanoma. [, , ] Studies demonstrate that combining ABI-274 with vemurafenib, a BRAF inhibitor, effectively targets vemurafenib-resistant melanoma cells and inhibits tumor growth in vivo. [, ] This synergistic effect arises from the combined targeting of different cell cycle phases and signaling pathways. [, ]

  • Targeting triple-negative breast cancer (TNBC): Research indicates that ABI-274 and its analogs, such as CH-II-77, exhibit potent activity against TNBC cells, including those resistant to paclitaxel, a commonly used chemotherapy drug. []

  • Inhibiting tumor angiogenesis: Studies suggest that ABI-274 can disrupt tumor angiogenesis, further contributing to its anticancer effects. [] By inhibiting the formation of new blood vessels within tumors, ABI-274 may limit tumor growth and metastasis.

SMART-H (4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole)

Compound Description: SMART-H is a potent antitubulin agent that binds to the colchicine-binding site in tubulin. It served as the initial lead compound in the development of ABI-274. [, ]

ABI-286

Compound Description: ABI-286 is a chlorine derivative of ABI-274, designed to improve metabolic stability. It demonstrated 1.5-fold higher metabolic stability in vitro and 1.8-fold lower clearance in rats in vivo compared to ABI-274. [, ]

Relevance: ABI-286 is structurally very similar to ABI-274, with the key difference being the replacement of a methyl group with a chlorine atom. This modification successfully reduced benzylic hydroxylation, resulting in improved metabolic stability and oral bioavailability compared to ABI-274. [, ]

ABI-231

Compound Description: ABI-231 is a 2-aryl-4-benzoyl-imidazole (ABI) derivative and a potent colchicine binding site inhibitor (CBSI). Its crystal structure in complex with tubulin provided valuable insights for designing new ABI analogs, including the development of ABI-274. []

Relevance: ABI-231 shares the core 2-aryl-4-benzoyl-imidazole scaffold with ABI-274. Crystallographic studies of ABI-231 bound to tubulin informed the structure-activity relationship studies that led to the identification of ABI-274 as a potent antitubulin agent. []

4v

Compound Description: 4v is a novel pyridine analog of ABI-231 and a potent CBSI. It exhibits nanomolar potency against various cancer cell lines, inhibits tubulin polymerization, and suppresses tumor growth in vivo. []

Relevance: While 4v belongs to a different chemical class (pyridine) than ABI-274 (imidazole), it was developed through the same structure-activity relationship study based on ABI-231. Both 4v and ABI-274 target the colchicine binding site of tubulin, highlighting their shared mechanism of action. []

CH-II-77

Compound Description: CH-II-77 is a structurally related pyridine analog of ABI-274 designed for improved antiproliferative potency. It exhibits potent cytotoxicity against various cancer cell lines, including paclitaxel-resistant sublines. []

Relevance: CH-II-77, though a pyridine derivative, shares structural similarities with ABI-274 and was developed as part of an effort to identify more potent analogs. Like ABI-274, CH-II-77 directly binds to the colchicine-binding site of tubulin, indicating a similar mechanism of action. []

Vemurafenib

Compound Description: Vemurafenib is an FDA-approved BRAF inhibitor used for treating late-stage melanoma. While not structurally related to ABI-274, it has been investigated in combination therapies with ABI-274. [, , ]

Relevance: Research has demonstrated a synergistic effect when Vemurafenib is combined with ABI-274 in treating melanoma, particularly in overcoming Vemurafenib resistance. This synergy arises from the combination's ability to target different phases of the cell cycle and induce apoptosis. [, , ]

VERU-111

Compound Description: VERU-111 is an orally bioavailable inhibitor of α and β tubulin currently under clinical development. Similar to ABI-274, it has shown promising results in combination with Vemurafenib for treating Vemurafenib-resistant melanoma. []

Relevance: While VERU-111 and ABI-274 are not structurally related, they share a similar mechanism of action by inhibiting tubulin polymerization. Studies investigating VERU-111 in combination with Vemurafenib were prompted by the successful synergistic effect observed with ABI-274 and Vemurafenib. []

Properties

CAS Number

1253697-93-6

Product Name

(2-p-tolyl-1H-imidazol-5-yl)(3,4,5-trimethoxyphenyl)methanone

IUPAC Name

[2-(4-methylphenyl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C20H20N2O4

Molecular Weight

352.39

InChI

InChI=1S/C20H20N2O4/c1-12-5-7-13(8-6-12)20-21-11-15(22-20)18(23)14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22)

InChI Key

NQHVDNDKHQBFKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC=C(N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

ABI-274; ABI 274; ABI274

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.